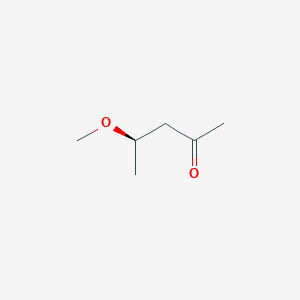

(4R)-4-methoxypentan-2-one

Beschreibung

(4R)-4-Methoxypentan-2-one is a chiral ketone characterized by a methoxy group (-OCH₃) at the 4th carbon of the pentan-2-one backbone, with the (R)-configuration at the stereogenic center. This compound belongs to the class of substituted ketones, where the methoxy group introduces distinct electronic and steric effects compared to other substituents (e.g., methyl, phenyl, or halogens). Its stereochemistry and functional groups make it relevant in asymmetric synthesis, catalysis, and pharmaceutical intermediates .

Eigenschaften

CAS-Nummer |

167466-95-7 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

(4R)-4-methoxypentan-2-one |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1 |

InChI-Schlüssel |

BNEZGZQZWFYHTI-ZCFIWIBFSA-N |

SMILES |

CC(CC(=O)C)OC |

Isomerische SMILES |

C[C@H](CC(=O)C)OC |

Kanonische SMILES |

CC(CC(=O)C)OC |

Synonyme |

2-Pentanone, 4-methoxy-, (4R)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxy-4-pentanone can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone.

Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxy-4-pentanone may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Methoxy-4-pentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of ®-2-Methoxy-4-pentanone can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones or ethers.

Wissenschaftliche Forschungsanwendungen

®-2-Methoxy-4-pentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Industry: ®-2-Methoxy-4-pentanone is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of ®-2-Methoxy-4-pentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4R)-4-methoxypentan-2-one with structurally analogous ketones, focusing on substituents, stereochemistry, and reported applications:

Key Differences

Chirality: (4R)-4-Methoxypentan-2-one is chiral, enabling its use in enantioselective reactions. In contrast, MIBK and 4-(4-methylphenyl)pentan-2-one are achiral, limiting their utility in asymmetric synthesis .

Electronic Effects: The methoxy group (-OCH₃) is electron-donating, increasing the electron density at the carbonyl group. This contrasts with the electron-withdrawing effects of aryl groups (e.g., in 4-(4-methylphenyl)pentan-2-one), which reduce carbonyl reactivity . MIBK’s methyl group (-CH₃) offers minimal electronic perturbation, making it a non-polar solvent .

Applications: MIBK: Widely used in industrial processes due to its low cost and high solvent power for resins and coatings . 4-(4-Methylphenyl)pentan-2-one: Employed in fragrances and specialty chemicals due to its aromatic backbone . (4R)-4-Methoxypentan-2-one: Niche applications in asymmetric catalysis and chiral ligand design, as evidenced by its structural analogs in pharmaceutical patents (e.g., morpholinopropiophenone derivatives) .

Physicochemical Data (Inferred)

While explicit data for (4R)-4-methoxypentan-2-one is scarce in the provided evidence, comparisons can be inferred:

- Boiling Point : Expected to be higher than MIBK (116°C) due to the polar methoxy group.

- Solubility: Likely miscible in polar aprotic solvents (e.g., DMF, DMSO), unlike MIBK’s preference for non-polar solvents.

- Optical Rotation : Positive [α]ᴅ due to the (R)-configuration, distinguishing it from racemic or achiral analogs.

Research Findings and Limitations

- Pharmaceutical Relevance : Derivatives of (4R)-4-methoxypentan-2-one are implicated in the synthesis of pyrrolo[1,2-b]pyridazine carboxamides, a class of kinase inhibitors (e.g., Reference Example 5 in EP 4 374 877 A2) .

- Limitations : Experimental data on enantiopure (4R)-4-methoxypentan-2-one is sparse in open literature. Most analogs (e.g., 4-methyl-1-phenylpentan-2-one) lack stereochemical complexity, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.